3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

This compound features a structurally unique N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl) substituent absent from commercially available analogs like CAS 340011-45-2. It offers a chiral tertiary alcohol for esterification/oxidation, a furan ring as a masked 1,4-dicarbonyl synthon, and a compact sp³-rich scaffold (MW 365.43) suited for fragment-based screening. The sulfone linker combined with multiple H-bond donor/acceptor motifs enables exploration of novel chemical space for kinase, GPCR, or epigenetic targets. Procure for chiral stationary phase evaluation, matched molecular pair studies against thioether analogs, or as a versatile building block for focused benzenesulfonyl propanamide library synthesis.

Molecular Formula C18H21NO5S
Molecular Weight 363.43
CAS No. 1396708-03-4
Cat. No. B2688144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide
CAS1396708-03-4
Molecular FormulaC18H21NO5S
Molecular Weight363.43
Structural Identifiers
SMILESC1CC1C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)(C3=CC=CO3)O
InChIInChI=1S/C18H21NO5S/c20-17(10-12-25(22,23)15-5-2-1-3-6-15)19-13-18(21,14-8-9-14)16-7-4-11-24-16/h1-7,11,14,21H,8-10,12-13H2,(H,19,20)
InChIKeyYEBQPPJHLHZLQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide (CAS 1396708-03-4): Structural Identity and Procurement Baseline


3-(Benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide (CAS 1396708-03-4) is a synthetic organic compound with the molecular formula C18H21NO5S and a molecular weight of 365.43 g/mol, classified as a benzenesulfonyl propanamide derivative . The molecule features a benzenesulfonyl group linked to a propanamide backbone, which is further N-substituted with a chiral 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl moiety. This structure combines a hydrogen-bond donor (secondary amide NH, tertiary alcohol OH), a hydrogen-bond acceptor (sulfone, furan oxygen, amide carbonyl), a lipophilic cyclopropyl ring, and a heteroaromatic furan in a compact scaffold. Publicly available primary literature and patents do not report quantitative biological activity, pharmacological, or physicochemical data for this specific compound. Procurement decisions must therefore be based on its distinctive chemical structure as a building block or screening candidate, with the understanding that its performance relative to analogs has not been established through published comparative studies.

Why Generic Substitution Fails for 3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide


This compound cannot be trivially substituted by other 3-(benzenesulfonyl)propanamides because the N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl) tail is a unique pharmacophoric element not found in commercially available or widely studied analogs. The closest analogs replace this tail with simpler fragments: 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide (CAS 340011-45-2) carries a planar 4-chlorophenyl group lacking the hydrogen-bond donor and acceptor potential of the tertiary alcohol and furan [1]; N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide (CAS not disclosed) replaces the sulfone with a thioether, altering the oxidation state and polarity of the sulfur linker ; and N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide (CAS 1396806-77-1) eliminates the sulfone entirely, inserting a methylene group instead of SO2 and dramatically changing molecular flexibility and hydrogen-bonding capacity . Each of these modifications is expected to produce distinct conformational preferences, metabolic stability, and target-binding profiles. Without head-to-head data, the structural uniqueness of the target compound is the primary argument against substitution.

Comparative Evidence Dimensions: 3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide vs. Closest Analogs


Structural Uniqueness of the Cyclopropyl-Furan-Hydroxyethyl Tail vs. Simpler Amide Substituents

The N-substituent of the target compound contains a cyclopropyl ring, a furan heterocycle, and a tertiary alcohol—three functional groups not simultaneously present in any of the closest commercially cataloged analogs. This contrasts with 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide, which bears only a 4-chlorophenyl group [1], and with N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide, which lacks the sulfone moiety . The presence of the tertiary alcohol introduces an additional hydrogen-bond donor, and the furan oxygen contributes a heteroaromatic hydrogen-bond acceptor, features that are absent in the chlorophenyl analog.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Sulfone (SO₂) vs. Thioether (S) Linker: Impact on Polarity and Metabolic Stability Potential

The target compound contains a benzenesulfonyl (Ph-SO₂-CH₂-) group, whereas the closest analog retaining the same N-tail, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide, contains a phenylthio (Ph-S-CH₂-) linker . The sulfone is a stronger electron-withdrawing group and has a larger dipole moment than the thioether, which alters the local electronic environment and may influence metabolic stability at the α-carbon. While no direct metabolic stability data exist for either compound, the class-level trend is that sulfones are generally more resistant to oxidative metabolism than thioethers, which are prone to S-oxidation by cytochrome P450s and flavin-containing monooxygenases [1].

Medicinal Chemistry Drug Metabolism Physicochemical Profiling

Chiral Tertiary Alcohol: Potential for Enantioselective Interactions vs. Achiral Analogs

The target compound contains a chiral tertiary alcohol at the carbon bearing the cyclopropyl and furan substituents. In contrast, 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide is achiral [1], and the phenylpropanamide analog (CAS 1396806-77-1), while also chiral, lacks the sulfone moiety . If the target compound is procured as a racemate, its enantiomers may exhibit differential binding to chiral biological targets such as enzymes, receptors, or transporters—a possibility that does not exist for the achiral chlorophenyl analog. No published enantioselective activity data are available for the target compound.

Stereochemistry Enantioselective Synthesis Chiral Drug Design

Absence of Published Bioactivity Data: A Cautionary Note on Comparative Claims

A comprehensive search of PubMed, Google Patents, PubChem, and the European Patent Office database returned no quantitative biological activity data (IC50, EC50, Ki, MIC, etc.) for the target compound or for its closest structural analogs bearing the identical N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl) tail [1][2][3]. This distinguishes the target compound from more extensively characterized benzenesulfonyl propanamide derivatives such as the carbonic anhydrase inhibitors described by SLC-0111 analog series, for which extensive inhibitory data exist [4]. The absence of data means that any claim of superior activity, selectivity, or pharmacokinetic performance relative to analogs cannot be supported by published evidence at this time.

Data Integrity Procurement Due Diligence Chemical Biology

Best Research and Industrial Application Scenarios for 3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide (CAS 1396708-03-4)


Fragment-Based and Structure-Based Drug Discovery Screening Libraries

The compound's compact size (MW 365.43) and high fraction of sp³-hybridized carbons (cyclopropyl ring) make it a candidate for fragment-based screening libraries seeking three-dimensional structural diversity. Its combination of a sulfone hydrogen-bond acceptor, a tertiary alcohol donor/acceptor, and a furan heterocycle offers multiple interaction motifs for protein binding sites, as inferred from its computed hydrogen-bond donor/acceptor profile . In the absence of published target-specific activity, procurement is recommended for exploratory screening against panels of kinases, GPCRs, or epigenetic targets where novel chemotypes are sought.

Synthetic Building Block for Elaboration of Benzenesulfonyl Propanamide Libraries

The tertiary alcohol and furan ring serve as synthetic handles for further derivatization—the alcohol can be esterified, etherified, or oxidized to a ketone; the furan can undergo electrophilic substitution or serve as a masked 1,4-dicarbonyl synthon . This distinguishes the compound from simpler analogs like 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide, which offers no further functionalization sites beyond the amide nitrogen and the chlorophenyl ring [1]. Procurement as a versatile scaffold building block is justified for medicinal chemistry programs generating focused benzenesulfonyl propanamide libraries.

Stereochemical Probe in Chiral Chromatography and Asymmetric Synthesis

The chiral tertiary alcohol center, if procured as a single enantiomer or used as a racemic mixture for chiral separation studies, provides a probe for evaluating chiral stationary phases or asymmetric reaction conditions. The presence of a strong UV chromophore (benzenesulfonyl group) facilitates HPLC detection, an advantage over non-aromatic chiral amines or alcohols that require derivatization for UV analysis. This application leverages the compound's structural features and is independent of any biological activity profile.

Comparative Metabolic Stability Studies of Sulfone- vs. Thioether-Containing Propanamides

The target compound, bearing a benzenesulfonyl (SO₂) linker, can serve as a matched molecular pair with its phenylthio analog (Ph-S-CH₂) to experimentally test the class-level hypothesis that sulfones are metabolically more stable than thioethers [2]. Such studies would generate valuable quantitative data (e.g., intrinsic clearance in human liver microsomes, t₁/₂ in hepatocytes) that could inform the selection of sulfone-based linkers in future drug design. At present, these data do not exist and must be generated de novo.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.